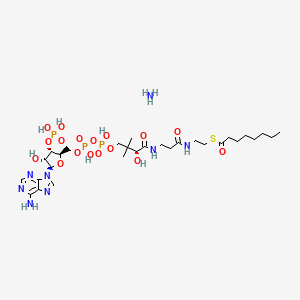![molecular formula C40H76NNa2O10P B6596182 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate CAS No. 799268-51-2](/img/structure/B6596182.png)
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. The (2S) and (2R) notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The molecule seems to contain amino groups, phosphorus groups, and long hydrocarbon chains, which could suggest it’s a type of lipid or phospholipid .
Molecular Structure Analysis
The(2S) and (2R) notations in the name of the compound refer to the configuration of the chiral centers in the molecule . Chiral centers are atoms that are bonded to four different groups, leading to non-superimposable mirror images (enantiomers). The S and R designations are used to distinguish between these enantiomers . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of long hydrocarbon chains could make the compound hydrophobic (water-repelling), while the amino and phosphorus groups could allow it to form hydrogen bonds .Applications De Recherche Scientifique
Pamidronate and Bone Disease
Pamidronate, a bisphosphonate with a somewhat related functional group, demonstrates potent inhibition of bone resorption without significant detrimental effects on bone growth and mineralization. It has shown efficacy in conditions characterized by pathologically enhanced bone turnover, including Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, and osteoporosis. Pamidronate's role in restoring normocalcemia in patients with hypercalcaemia of malignancy and reducing skeletal morbidity underscores its value in treating bone diseases (Fitton & McTavish, 1991).
Calcium Disodium EDTA as a Food Additive
Calcium Disodium EDTA, a derivative of EthylenediamineTetraacetic Acid, serves as a preservative and sequestrant in foods. It is poorly absorbed from the gastrointestinal tract and considered metabolically inert without accumulation in the body. While high doses have shown nephrotoxicity and interference with zinc homeostasis, it remains safe for use as a food additive within regulated doses. The review by Sande et al. (2014) emphasizes its safety for food applications, although caution is advised when used in treatment for lead poisoning (Sande et al., 2014).
Environmental and Health Implications of Herbicides
Research on 2,4-D, a phenoxy herbicide, indicates its sorption to soil and organic matter, impacting environmental safety and potential health risks. This review by Werner et al. (2012) suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with implications for their environmental behavior and potential toxicity (Werner et al., 2012).
Antioxidant Activity and Health
Synthetic phenolic antioxidants (SPAs), including compounds like BHT and DBP, have been studied for their environmental occurrence, human exposure, and potential toxicity. SPAs, found in various foods and consumer products, may pose health risks such as hepatic toxicity and endocrine disruption at high doses. This review by Liu and Mabury (2020) highlights the need for further research into the toxicity of SPAs and their transformation products, as well as the development of safer alternatives (Liu & Mabury, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAMWUYDAEVCE-NBBUAANBSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NNa2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


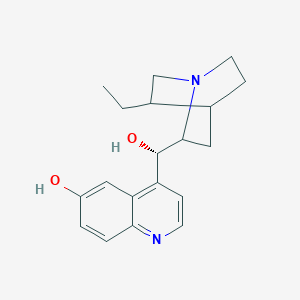
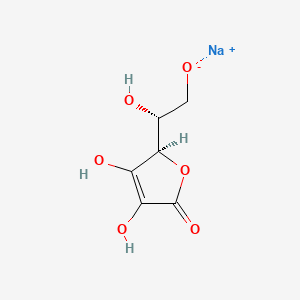
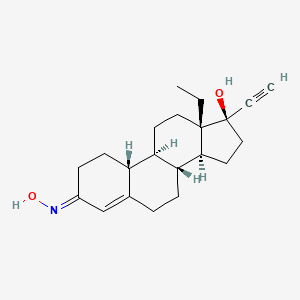
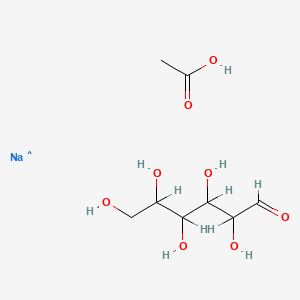


![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)



![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)
